molecular formula C12H15FO3 B13671464 5-(2-Fluoro-4-methoxyphenyl)pentanoic acid

5-(2-Fluoro-4-methoxyphenyl)pentanoic acid

Cat. No.: B13671464
M. Wt: 226.24 g/mol
InChI Key: OLFKIEKICYRKGM-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methoxyphenyl)pentanoic acid is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-4-methoxyphenyl)pentanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-(2-Fluoro-4-methoxyphenyl)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biological processes, making the compound valuable in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluoro-4-methoxyphenyl)butanoic acid
  • 3-(2-Fluoro-4-methoxyphenyl)propanoic acid
  • 2-(2-Fluoro-4-methoxyphenyl)acetic acid

Uniqueness

5-(2-Fluoro-4-methoxyphenyl)pentanoic acid is unique due to its specific structural features, such as the length of the pentanoic acid chain and the position of the fluorine and methoxy groups on the phenyl ring.

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

5-(2-fluoro-4-methoxyphenyl)pentanoic acid

InChI

InChI=1S/C12H15FO3/c1-16-10-7-6-9(11(13)8-10)4-2-3-5-12(14)15/h6-8H,2-5H2,1H3,(H,14,15)

InChI Key

OLFKIEKICYRKGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCCCC(=O)O)F

Origin of Product

United States

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